molecular formula C17H13FN2O2 B2873147 4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde CAS No. 1311684-66-8

4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde

Cat. No.: B2873147
CAS No.: 1311684-66-8
M. Wt: 296.301
InChI Key: CQNKLPSDPOYCDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a fluorophenyl group attached to the pyrazole ring, which is further connected to a benzaldehyde moiety through a methoxy linker. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzoic acid.

    Reduction: 4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde is unique due to the combination of a fluorophenyl group and a benzaldehyde moiety linked through a pyrazole ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-[[1-(3-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c18-14-2-1-3-16(10-14)20-9-8-15(19-20)12-22-17-6-4-13(11-21)5-7-17/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNKLPSDPOYCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=CC(=N2)COC3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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